molecular formula C22H17ClN4O2 B2880990 1-(3-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 895643-88-6

1-(3-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2880990
CAS No.: 895643-88-6
M. Wt: 404.85
InChI Key: WCECFBLURIFBKP-UHFFFAOYSA-N
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Description

This compound belongs to the 1-aryl-1H-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with a 3-chlorophenyl group at position 1 and a 4-phenoxyphenyl carboxamide moiety at position 2.

Properties

IUPAC Name

1-(3-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O2/c1-15-21(25-26-27(15)18-7-5-6-16(23)14-18)22(28)24-17-10-12-20(13-11-17)29-19-8-3-2-4-9-19/h2-14H,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCECFBLURIFBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-chlorophenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C22H19ClN4O2\text{C}_{22}\text{H}_{19}\text{ClN}_4\text{O}_2

This structure features a triazole ring, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, revealing its potential in different therapeutic areas.

Anticancer Activity

Several studies have highlighted the anticancer properties of triazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
TriazoleMCF-75.13Induces apoptosis via caspase activation
TriazoleHCT-1162.84Cell cycle arrest at G1 phase
TriazoleK-5624.50Modulation of p53 expression

Antimicrobial Activity

The antimicrobial activity of triazole derivatives has also been explored. Research indicates that these compounds exhibit significant inhibition against various bacterial and fungal strains.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL

Case Studies

A notable study published in PubMed evaluated the antiproliferative effects of similar triazole derivatives on leukemia cell lines (SR, MOLT-4; CCRF-CEM; HL-60(TB); K-562; RPMI-8226). The findings demonstrated that the tested compounds exhibited remarkable antiproliferative activity comparable to established chemotherapeutics like doxorubicin .

Another investigation focused on the structure-activity relationship (SAR) of triazole derivatives. It was found that electron-withdrawing groups at specific positions significantly enhanced biological activity. This highlights the importance of chemical modifications in optimizing therapeutic efficacy .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Binding : It can bind to receptors that regulate apoptosis, thereby triggering programmed cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparison with key analogs:

Compound Name / ID R<sup>1</sup> (Position 1) R<sup>2</sup> (Carboxamide) Molecular Weight Key Biological Activity Reference
Target Compound 3-Chlorophenyl 4-Phenoxyphenyl 408.84* Not explicitly reported in evidence
1-(4-Chlorophenyl)-N-(3-fluoro-4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide 4-Chlorophenyl 3-Fluoro-4-(thienopyrimidinyloxy)phenyl 563.89 c-Met inhibition, antitumor activity
E141-0811 4-Methoxyphenyl 4-Phenoxyphenyl 400.44 Screening compound (activity unspecified)
1-(4-Ethoxyphenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Ethoxyphenyl 4-Methylphenyl 340.81 Screening compound (activity unspecified)
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl 2,5-Dichlorophenyl 376.24 Antiproliferative (renal cancer RXF 393)

*Molecular weight calculated based on formula C22H18ClN5O2.

Key Observations :

  • Chlorophenyl vs. Methoxyphenyl : Substitution at position 1 with electron-withdrawing groups (e.g., 3-chlorophenyl in the target) may enhance metabolic stability compared to electron-donating groups (e.g., 4-methoxyphenyl in E141-0811) .
  • Carboxamide Diversity: The 4-phenoxyphenyl group in the target compound is distinct from analogs with pyrimidinyloxy () or dichlorophenyl () substituents, which are linked to kinase inhibition or antiproliferative effects.

Example :

  • : 5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid was treated with SOCl2, followed by reaction with amines to yield N-substituted derivatives.
  • : EDCI/HOBt-mediated coupling in DMF was used to synthesize pyrazole-triazole hybrids.

Pharmacological Profiles

Anticancer Activity:
  • Trifluoromethyl Analogs : 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxamide derivatives demonstrated potent growth inhibition (GP = 68.09%) against NCI-H522 lung cancer cells .
  • Amino-Substituted Triazoles: 5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide showed selective activity against renal cancer (GP = -13.42%) .
Metabolic Modulation:
  • Quinolinyl Derivatives: Compounds like 1-(biphenyl-2-yl)-5-methyl-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (3k) improved glucose and lipid metabolism in preclinical studies .

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